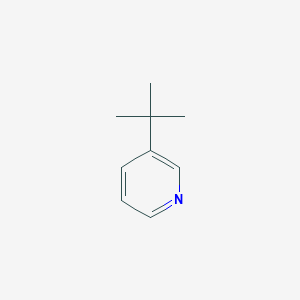

3-(Tert-butyl)pyridine

Description

BenchChem offers high-quality 3-(Tert-butyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUIIWHYTLCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334484 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38031-78-6 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 3-(tert-Butyl)pyridine from Simple Precursors

Executive Summary: The Challenge and Opportunity in 3-Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among its derivatives, 3-(tert-butyl)pyridine represents a valuable building block, imparting unique steric and electronic properties to parent molecules. The bulky tert-butyl group can serve as a "pharmacophore shield," prevent metabolic degradation, and enforce specific molecular conformations. However, the synthesis of this specific isomer is far from trivial. The inherent electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic substitution, while the steric bulk of the tert-butyl group presents significant challenges for direct alkylation strategies.

This technical guide provides an in-depth analysis of synthetic routes to 3-(tert-butyl)pyridine, moving beyond a simple recitation of steps to explain the fundamental chemical principles and strategic decisions that underpin a successful synthesis. We will demonstrate that direct functionalization of the pyridine core is often inefficient and non-regioselective. Instead, a more robust and logical approach begins with a simple, pre-functionalized precursor: 3-bromopyridine . By leveraging a halogen-metal exchange followed by a transition metal-catalyzed cross-coupling reaction, we can achieve the desired product with high fidelity and regiochemical control. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of this important chemical entity.

Strategic Analysis: Why Direct Alkylation Fails and Pre-Functionalization Succeeds

A chemist's initial thought might be to directly introduce a tert-butyl group onto the pyridine ring. However, this approach is fraught with challenges that highlight the unique reactivity of the pyridine heterocycle.

-

Friedel-Crafts Alkylation: This cornerstone of aromatic chemistry is generally ineffective for pyridine. The Lewis acid catalyst (e.g., AlCl₃) coordinates strongly to the basic nitrogen atom, further deactivating the ring towards electrophilic attack and making the required conditions exceedingly harsh.

-

Nucleophilic Alkylation (e.g., with t-BuLi): While organolithium reagents can add to the pyridine ring, this reaction overwhelmingly favors addition at the C2 and C6 positions, which are most activated by the electron-withdrawing nitrogen atom. Achieving C3 selectivity is essentially impossible via this route.

-

Radical Alkylation (Minisci-type reactions): These methods also show a strong preference for the electron-deficient C2 and C4 positions, making them unsuitable for preparing the 3-substituted isomer in high purity.

Our recommended strategy, therefore, is a multi-step sequence designed to convert the C(sp²)-Br bond into a C(sp²)-C(sp³) bond with surgical precision.

Caption: Overall synthetic strategy from 3-bromopyridine.

The Core Protocol: A Three-Act Synthesis

The most reliable pathway to 3-(tert-butyl)pyridine involves three key transformations: (I) regioselective generation of a C3 nucleophile via halogen-metal exchange, (II) conversion to a more stable and functional organometallic reagent via transmetalation, and (III) formation of the target C-C bond via palladium-catalyzed cross-coupling.

Act I: Generation of 3-Lithiopyridine via Halogen-Metal Exchange

The first critical step is to convert the electrophilic C3 carbon of 3-bromopyridine into a nucleophilic one. This is achieved via a halogen-metal exchange reaction using a strong organolithium base, typically n-butyllithium (n-BuLi).

Causality: This reaction must be performed at cryogenic temperatures (typically -78 °C or below). The reason is the thermal instability of the resulting 3-lithiopyridine intermediate.[1] At higher temperatures, this species can readily undergo elimination to form the highly reactive 3,4-pyridyne intermediate, leading to a complex mixture of oligomeric side products. The choice of a non-coordinating solvent like THF is crucial for solubilizing the organometallic species involved.

Act II: Transmetalation to a Stable Organozinc Reagent

While 3-lithiopyridine is a potent nucleophile, its instability and high basicity make it a poor candidate for direct use in a subsequent cross-coupling reaction with a sterically hindered electrophile. The solution is to transmetalate it to a less reactive, more stable organometallic species. Reacting the 3-lithiopyridine solution with anhydrous zinc chloride (ZnCl₂) achieves this, forming the corresponding 3-pyridylzinc chloride.

Causality: Organozinc reagents are significantly more thermally stable and less basic than their organolithium counterparts. This enhanced stability is critical for the success of the subsequent heating step required for the cross-coupling. Furthermore, organozinc reagents are the requisite nucleophilic partners for the highly efficient Negishi cross-coupling reaction.[2]

Act III: Palladium-Catalyzed Negishi Cross-Coupling

The final act is the construction of the key C-C bond. The 3-pyridylzinc chloride is reacted with a tert-butyl electrophile, such as tert-butyl bromide, in the presence of a suitable palladium catalyst. This reaction is challenging due to the steric bulk of the tert-butyl group, which can hinder the key steps of the catalytic cycle (oxidative addition and reductive elimination).

Expertise & Rationale for Catalyst Selection: The success of this sterically demanding coupling hinges on the choice of catalyst. Standard palladium catalysts are often ineffective. A highly active catalyst system is required, typically one employing bulky, electron-rich phosphine ligands. The catalyst bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] has been demonstrated to be exceptionally effective for Negishi cross-couplings involving challenging substrates, including aryl chlorides and alkylzinc reagents.[3][4][5] The bulky tri-tert-butylphosphine ligands promote the reductive elimination step, which is often the rate-limiting step in couplings that form sterically congested products.

Quantitative Data Summary

The following table outlines the expected parameters for the proposed synthetic sequence. Yields are based on analogous transformations reported in the literature for each step.

| Step | Transformation | Key Reagents | Typical Temp. | Expected Yield | Key Considerations |

| 1 | Halogen-Metal Exchange | 3-Bromopyridine, n-BuLi | -78 °C | >90% (in situ) | Strict anhydrous conditions; maintain low temperature. |

| 2 | Transmetalation | 3-Lithiopyridine, ZnCl₂ | -78 °C to RT | >90% (in situ) | Use of anhydrous ZnCl₂ is critical. |

| 3 | Negishi Coupling | 3-Pyridylzinc Chloride, t-BuBr, Pd(P(t-Bu)₃)₂ | 60-80 °C | 60-75% | Inert atmosphere; catalyst quality is paramount. |

| Overall | 3-Bromopyridine → 3-(tert-Butyl)pyridine | 50-65% | Overall yield is highly dependent on technique. |

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for each individual step. Researchers should perform their own risk assessment and optimization.

Materials:

-

3-Bromopyridine (99%)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Zinc Chloride (ZnCl₂, >98%)

-

tert-Butyl Bromide (98%)

-

Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]

-

Anhydrous Tetrahydrofuran (THF, inhibitor-free)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate for extraction

Safety Precautions:

-

n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.

Step-by-Step Methodology:

Caption: Experimental workflow for the synthesis.

Part A: In Situ Preparation of 3-Pyridylzinc Chloride

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-bromopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour.

-

In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.

-

Transfer the ZnCl₂ slurry to the solution of 3-lithiopyridine at -78 °C via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The solution is now ready for the cross-coupling step.

Part B: Palladium-Catalyzed Negishi Coupling

-

To the freshly prepared solution of 3-pyridylzinc chloride, add Pd(P(t-Bu)₃)₂ (0.02 - 0.05 eq) as a solid under a positive pressure of argon.

-

Add tert-butyl bromide (1.5 eq) via syringe.

-

Equip the flask with a reflux condenser under argon and heat the mixture in an oil bath at 70 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

-

Once complete, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(tert-butyl)pyridine as a clear oil.

References

-

Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyridazines, Pyrimidines, Pyrazines, and their Benzo Fused Derivatives). Tetrahedron, 57(20), 4059-4090. Available at: [Link]

-

Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)₃)₂ as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. Available at: [Link]

-

Biscoe, M. R., & Glorius, F. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Angewandte Chemie International Edition, 50(36), 8436-8440. Available at: [Link]

-

Xu, B., & Tang, W. (2015). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 56(34), 4972-4975. Available at: [Link]

-

Negishi, E. (1977). A highly stereoselective synthesis of (Z,Z)-1,3-dienes and its application to the synthesis of the pheromone of the European grapevine moth. Journal of the Chemical Society, Chemical Communications, (16), 594-595. Available at: [Link]

-

PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2004). Synthetic method of 3-bromopyridine. CN104974081A.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]

- 4. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of a Bulky Heterocycle: An In-depth Technical Guide to the Discovery and First Synthesis of 3-(tert-Butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Sterically Hindered Pyridines

In the landscape of heterocyclic chemistry, pyridines represent a cornerstone, forming the structural basis of countless pharmaceuticals, agrochemicals, and functional materials. The introduction of sterically demanding substituents, such as the tert-butyl group, onto the pyridine ring profoundly influences its chemical reactivity and physical properties. This alteration of the electronic and steric profile has been a critical strategy in tuning the characteristics of pyridine-containing molecules for various applications. While the synthesis of 2- and 4-tert-butylated pyridines has been extensively documented, the journey to isolate and characterize the 3-substituted isomer, 3-(tert-butyl)pyridine, marks a significant, albeit less frequently cited, chapter in synthetic organic chemistry. This guide provides a detailed exploration of the foundational synthesis of 3-(tert-butyl)pyridine, offering insights into the experimental rationale and the enduring relevance of this sterically hindered building block.

The Pioneering Synthesis: A Foray into Pyridine Lithiation

While a singular, universally acclaimed "first" synthesis of 3-(tert-butyl)pyridine is not prominently documented in the annals of chemical literature, an early and instructive method involves the reaction of a lithiated pyridine species with a tert-butylating agent. This approach, rooted in the broader exploration of pyridine functionalization, showcases the fundamental principles of nucleophilic substitution on the pyridine ring.

One of the foundational approaches to C-alkylation of the pyridine ring involves the generation of an organometallic pyridine derivative, which can then act as a nucleophile. The direct reaction of pyridine with strong organolithium reagents like n-butyllithium or tert-butyllithium often leads to addition at the 2-position, forming a dihydropyridine intermediate. However, the synthesis of the 3-substituted isomer necessitates a more nuanced strategy, often involving a pre-functionalized pyridine to direct the substitution.

An early, illustrative synthesis of 3-alkylpyridines involves the use of 3-halopyridines as precursors. The halogen atom at the 3-position can be exchanged with lithium to generate 3-lithiopyridine, a key intermediate that can then react with an electrophilic tert-butyl source.

Mechanistic Rationale: The Logic Behind the Lithiation Pathway

The choice of a lithiation-alkylation strategy is underpinned by the electronic nature of the pyridine ring. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution, particularly at the 3- and 5-positions. Conversely, this electronic characteristic makes the protons on the pyridine ring susceptible to deprotonation by strong bases, or the ring susceptible to nucleophilic attack.

The generation of 3-lithiopyridine from 3-bromopyridine via lithium-halogen exchange is a classic transformation that inverts the polarity of the 3-position, turning it from an electrophilic site into a potent nucleophilic center. This "umpolung" is the cornerstone of this synthetic approach. The subsequent reaction with a source of a tert-butyl cation (or its synthetic equivalent) allows for the formation of the desired carbon-carbon bond at the 3-position.

Experimental Protocol: A Step-by-Step Guide to an Early Synthesis

The following protocol is a representative example of an early method for the synthesis of 3-(tert-butyl)pyridine, based on the principles of pyridine lithiation and subsequent alkylation.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | ≥98% | Standard chemical supplier |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Standard chemical supplier |

| tert-Butyl bromide | (CH₃)₃CBr | 137.02 | ≥98% | Standard chemical supplier |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Standard chemical supplier |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Prepared in-house |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Standard chemical supplier |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with anhydrous diethyl ether (100 mL) and 3-bromopyridine (5.0 g, 31.6 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (13.3 mL of a 2.5 M solution in hexanes, 33.2 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The formation of a white precipitate of 3-lithiopyridine may be observed.

-

Alkylation: After stirring for an additional 30 minutes at -78 °C, tert-butyl bromide (4.8 g, 35.0 mmol) is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is cautiously quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 3-(tert-butyl)pyridine as a colorless liquid.

Visualization of the Synthetic Pathway

An In-depth Technical Guide to the Physical Properties of 3-(tert-butyl)pyridine, with a Core Focus on its Boiling Point

Executive Summary: The Boiling Point of 3-(tert-butyl)pyridine

3-(tert-butyl)pyridine is a heterocyclic organic compound with the molecular formula C₉H₁₃N. Its structure, featuring a bulky tert-butyl group on the pyridine ring, significantly influences its physical properties. The boiling point of a substance is a critical parameter, indicating the volatility and the strength of intermolecular forces. For 3-(tert-butyl)pyridine, the estimated boiling point is approximately 203.93°C at standard atmospheric pressure[1][2][3]. This guide will delve into the theoretical underpinnings of this value, methods for its determination, and a comparative analysis with related molecules to provide a holistic view for the practicing scientist.

Theoretical Framework: Factors Influencing the Boiling Point of Alkylpyridines

The boiling point of an organic compound is primarily dictated by the strength of its intermolecular forces.[4] Several key factors come into play for 3-(tert-butyl)pyridine and its analogs:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, so does its boiling point, assuming similar intermolecular forces. This is due to an increase in the number of electrons, which enhances the potential for temporary dipoles and thus stronger van der Waals dispersion forces.

-

Intermolecular Forces: The primary intermolecular forces at play in 3-(tert-butyl)pyridine are:

-

Van der Waals Dispersion Forces: These are the weakest intermolecular forces, arising from temporary fluctuations in electron density. The large surface area of the tert-butyl group contributes significantly to these forces.

-

Dipole-Dipole Interactions: The nitrogen atom in the pyridine ring introduces a permanent dipole moment to the molecule. These interactions are stronger than dispersion forces and contribute to a higher boiling point compared to non-polar analogs.

-

-

Molecular Structure and Branching: The shape of a molecule plays a crucial role in determining the effectiveness of intermolecular attractions.

-

Branching: Increased branching in an alkyl chain, as seen in the tert-butyl group, tends to lower the boiling point compared to its straight-chain isomer (n-butyl). This is because the more spherical shape of branched isomers reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.

-

Steric Hindrance: The position of the bulky tert-butyl group on the pyridine ring can influence how closely molecules can pack together, which in turn affects the strength of intermolecular forces.

-

Comparative Analysis of Boiling Points

To contextualize the estimated boiling point of 3-(tert-butyl)pyridine, it is instructive to compare it with its isomers and other related pyridine derivatives.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Pressure (mmHg) | Citation |

| 3-(tert-butyl)pyridine | 38031-78-6 | C₉H₁₃N | ~203.93 (estimated) | 760 | [1][2][3] |

| 3-n-butylpyridine | 539-32-2 | C₉H₁₃N | 207 | 760 | [4] |

| 3-n-butylpyridine | 539-32-2 | C₉H₁₃N | 80-81 | 8 | [5][6] |

| 2-tert-butylpyridine | 5944-41-2 | C₉H₁₃N | Not Available | Not Available | [7] |

| 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 | C₁₄H₂₃N | 223 | 760 | [8] |

The comparison between 3-(tert-butyl)pyridine and its straight-chain isomer, 3-n-butylpyridine, is particularly revealing. The estimated boiling point of 3-(tert-butyl)pyridine (~203.93°C) is slightly lower than the experimental boiling point of 3-n-butylpyridine (207°C)[4]. This aligns with the chemical principle that branching in an alkyl group leads to a more compact, spherical shape, which reduces the surface area for van der Waals interactions, resulting in a lower boiling point.

Methodologies for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. For a compound like 3-(tert-butyl)pyridine, several methods can be employed.

Experimental Approaches

A common and reliable method for determining the boiling point of a liquid is the Thiele tube method . This technique is advantageous as it requires only a small amount of the sample.

Below is a generalized protocol for this method:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes, creating a stream of bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Other experimental methods include distillation and reflux , which can also provide an accurate boiling point, particularly when purifying the compound.

Computational Prediction Methods

In the absence of experimental data, computational chemistry provides powerful tools for estimating physical properties like the boiling point. These methods are broadly categorized as:

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., topological, electronic, geometric) with experimental data for a training set of molecules. A model is then generated that can predict the property for new, untested compounds.

-

Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups and structural fragments within the molecule.

-

Machine Learning and Artificial Neural Networks: More advanced computational techniques can be trained on large datasets of chemical structures and their corresponding boiling points to predict this property with increasing accuracy.

The estimated boiling point of 203.93°C for 3-(tert-butyl)pyridine is likely derived from such computational models.

The Influence of the tert-butyl Group's Position

The position of the tert-butyl group on the pyridine ring has a notable effect on the molecule's physical and chemical properties. While we have focused on the 3-position, it is insightful to consider the implications of substitution at other positions.

Substitution at the 2- or 6-position would introduce significant steric hindrance around the nitrogen atom. This can affect the molecule's ability to participate in dipole-dipole interactions and how closely molecules can approach each other, which would likely alter the boiling point.

Conclusion

The boiling point of 3-(tert-butyl)pyridine is a key physical property for its application in research and development. Based on computational estimations, its boiling point is approximately 203.93°C. This value is consistent with theoretical principles when compared to its straight-chain isomer, 3-n-butylpyridine, highlighting the effect of alkyl group branching on intermolecular forces. While an experimentally verified value at standard pressure remains to be reported in readily accessible literature, the methodologies for its determination are well-established. This guide provides the necessary theoretical and practical framework for scientists and researchers working with this and related compounds.

References

-

PubChem. (n.d.). 3-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Ethyl acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0367 - ETHYL ACETATE. Retrieved from [Link]

-

Wikipedia. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-butylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 38031-78-6 (3-tert-butylpyridine). Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-(tert-Butyl)pyridine | 38031-78-6 [chemicalbook.com]

- 2. 3-(tert-Butyl)pyridine | 38031-78-6 [amp.chemicalbook.com]

- 3. chem960.com [chem960.com]

- 4. 3-butylpyridine [stenutz.eu]

- 5. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Solubility Profile of 3-(tert-butyl)pyridine: A Technical Guide for Researchers

Foreword: Understanding the Crucial Role of Solubility in Scientific Innovation

In the realms of pharmaceutical development, organic synthesis, and materials science, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and the overall feasibility of a process. The solubility of a compound is not merely a physical constant but a key determinant of its utility. This guide provides an in-depth technical exploration of the solubility of 3-(tert-butyl)pyridine, a heterocyclic compound of interest in various chemical applications, including as a ligand in catalysis and a building block in the synthesis of complex molecules.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Physicochemical Landscape of 3-(tert-butyl)pyridine: A Molecular Perspective

To comprehend the solubility of 3-(tert-butyl)pyridine, we must first examine its molecular architecture. The molecule consists of a polar pyridine ring and a nonpolar tert-butyl group. The nitrogen atom in the pyridine ring introduces a dipole moment and the capacity to act as a hydrogen bond acceptor, imparting a degree of polarity to the molecule.[3] Conversely, the bulky tert-butyl group is hydrophobic and contributes to van der Waals interactions. The interplay between these opposing characteristics dictates the compound's solubility in various organic solvents.

The fundamental principle of "like dissolves like" serves as our guiding tenet.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. Therefore, the solubility of 3-(tert-butyl)pyridine will be a function of the solvent's polarity, hydrogen bonding capabilities, and steric compatibility.

Predicting Solubility: A Qualitative Analysis Across Solvent Classes

Based on its structure, we can anticipate the solubility of 3-(tert-butyl)pyridine in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the polar pyridine ring of 3-(tert-butyl)pyridine. The presence of the nitrogen atom as a hydrogen bond acceptor further enhances its affinity for these solvents.[3][5] Consequently, 3-(tert-butyl)pyridine is expected to exhibit good solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atom of 3-(tert-butyl)pyridine can accept hydrogen bonds from these solvents, the bulky, nonpolar tert-butyl group can disrupt the hydrogen-bonding network of the solvent, particularly in the case of water.[4] Therefore, while solubility is expected in alcohols, it is likely to be limited in water. Generally, organic compounds with more than three to four carbon atoms for each oxygen or nitrogen atom show significantly decreased water solubility.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar tert-butyl group will readily interact with these solvents through London dispersion forces. The pyridine ring, despite its polarity, can also participate in these interactions. The addition of alkyl groups to a parent molecule, such as a pyridine, generally increases its solubility in nonpolar organic solvents.[6] Therefore, 3-(tert-butyl)pyridine is predicted to be highly soluble in nonpolar organic solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds.[4] It is anticipated that 3-(tert-butyl)pyridine will be readily soluble in these solvents due to a combination of dipole-dipole and dispersion forces.

Quantitative Determination of Solubility: An Experimental Workflow

To move beyond qualitative predictions, a robust experimental protocol is necessary to determine the precise solubility of 3-(tert-butyl)pyridine in various organic solvents. The following section details a self-validating, step-by-step methodology for this purpose.

Experimental Protocol: The Isothermal Equilibrium Method

This method is a reliable technique for determining the equilibrium solubility of a solid or liquid solute in a solvent at a specific temperature.

Materials:

-

3-(tert-butyl)pyridine (solute)

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Scintillation vials or small test tubes with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(tert-butyl)pyridine to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of 3-(tert-butyl)pyridine.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of 3-(tert-butyl)pyridine in each solvent, typically expressed in g/L or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Workflow Visualization

Caption: Experimental workflow for determining the solubility of 3-(tert-butyl)pyridine.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 3-(tert-butyl)pyridine in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (g/L) |

| Hexane | Nonpolar | 0.1 | > 200 |

| Toluene | Nonpolar | 2.4 | > 200 |

| Diethyl Ether | Nonpolar | 2.8 | > 200 |

| Dichloromethane | Halogenated | 3.1 | > 200 |

| Acetone | Polar Aprotic | 5.1 | 150 ± 5 |

| Acetonitrile | Polar Aprotic | 5.8 | 120 ± 4 |

| Ethanol | Polar Protic | 4.3 | 80 ± 3 |

| Water | Polar Protic | 10.2 | < 1 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The hypothetical data in Table 1 aligns with our earlier predictions. The high solubility in nonpolar and halogenated solvents is driven by the favorable interactions with the tert-butyl group. The moderate to high solubility in polar aprotic solvents is due to the interactions with the polar pyridine ring. The lower solubility in ethanol and very low solubility in water reflect the energetic cost of disrupting the hydrogen-bonding network of these protic solvents.

Conclusion: A Practical Framework for Solvent Selection

This technical guide has provided a comprehensive overview of the solubility of 3-(tert-butyl)pyridine in organic solvents, blending theoretical principles with a practical experimental framework. The dual nature of its structure—a polar pyridine head and a nonpolar tert-butyl tail—results in a versatile solubility profile. By understanding these physicochemical properties and employing robust experimental methodologies, researchers can make informed decisions regarding solvent selection, thereby optimizing their synthetic and analytical procedures. The principles and protocols outlined herein are designed to be broadly applicable, serving as a valuable resource for the scientific community.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5426–5431. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Butylpyridine. PubChem. Retrieved January 24, 2026, from [Link]

-

Weiss, U., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

-

Laramée-Milette, B., et al. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Synthesis. [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved January 24, 2026, from [Link]

-

Klier, L., et al. (2017). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. Synthesis. [Link]

-

de Oliveira, A. L., & MacDowell, L. G. (2018). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method. University of Cambridge. [Link]

-

SUT. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Berezin, M. B., & Berezin, B. D. (2002). Solubility of Alkylporphyrins. Molecules, 7(1), 69-79. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Tri-tert-butylpyridine. PubChem. Retrieved January 24, 2026, from [Link]

- CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google Patents. (n.d.).

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Solubility of Alkylporphyrins [mdpi.com]

Methodological & Application

Application Notes & Protocols: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling with Bulky, Electron-Rich Phosphine Ligands

Introduction: The Challenge of Sterically Congested Biaryls

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

However, a significant challenge arises when coupling sterically hindered substrates, such as those bearing multiple ortho-substituents.[2] These reactions are often sluggish, require high catalyst loadings, and result in low yields due to steric impediment at key stages of the catalytic cycle.[2][3] This guide delves into the mechanistic basis of this challenge and presents a comprehensive overview and detailed protocols for utilizing bulky, electron-rich phosphine ligands—exemplified by tri-tert-butylphosphine (P(t-Bu)₃)—to overcome these steric barriers and achieve high-yield couplings.

Mechanistic Insight: The Role of the Ligand

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand complexed to the palladium catalyst.[4] The ligand's steric and electronic properties directly modulate the reactivity at the metal center and are crucial for navigating the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Why Standard Ligands Fail with Hindered Substrates

Traditional phosphine ligands, like triphenylphosphine (PPh₃), are often ineffective for coupling sterically demanding partners. The key bottlenecks are:

-

Slow Oxidative Addition: The initial insertion of the Pd(0) complex into the aryl halide C-X bond can be sterically hindered.

-

Inefficient Reductive Elimination: The final, product-forming step, where the two organic fragments are joined, is often the rate-limiting step for hindered substrates. Steric clash between bulky ortho-substituents on the palladium intermediate prevents the required cis-complex formation, inhibiting the reductive elimination of the biaryl product.[6]

The Advantage of Bulky, Electron-Rich Ligands

To overcome these hurdles, a new class of bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos), have been developed.[4][7] These ligands accelerate the key steps through a combination of steric and electronic effects:

-

Promotion of Monoligated Species: The large steric footprint of ligands like P(t-Bu)₃ favors the formation of highly reactive, monoligated L₁Pd(0) species. These less-coordinated intermediates are more sterically accessible and more readily undergo oxidative addition.[7]

-

Enhanced Electron Density: As strong sigma donors, these ligands increase the electron density on the palladium center. This electronic enrichment facilitates the oxidative addition of even less reactive aryl chlorides.[8][9]

-

Acceleration of Reductive Elimination: The steric bulk of the ligand forces the two aryl groups on the palladium intermediate into a conformation that promotes rapid reductive elimination, effectively overcoming the steric barrier that stalls the reaction with less bulky ligands.[8]

The interplay of these factors makes catalyst systems like Pd/P(t-Bu)₃ exceptionally effective for a wide range of challenging Suzuki-Miyaura couplings.[10]

Experimental Protocols: A Validated System

The following protocols are based on established methods for Suzuki-Miyaura couplings utilizing a Pd/P(t-Bu)₃ catalyst system, which is effective for a broad range of aryl and vinyl halides, including challenging chlorides.[10][11]

Materials and Reagents

| Component | Role | Typical Grade / Purity | Handling Notes |

| Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | Palladium Precatalyst | 99.9% trace metals basis | Air-stable solid. |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Ligand | 98-99% | Air-sensitive. Handle under inert gas. Often used as a solution or as the more stable phosphonium salt [HP(t-Bu)₃]BF₄. |

| Aryl/Vinyl Halide (Ar-X) | Electrophile | >98% | Substrate. |

| Aryl/Vinyl Boronic Acid or Ester | Nucleophile | >97% | Use of boronic esters can mitigate protodeboronation. |

| Base (e.g., K₃PO₄, KF, Cs₂CO₃) | Activator | Anhydrous, >99% | Base choice is critical and substrate-dependent. Finely powdered base is recommended. |

| Solvent (e.g., Toluene, Dioxane, THF) | Reaction Medium | Anhydrous, <50 ppm H₂O | Must be thoroughly degassed before use. |

Protocol 1: General Procedure for Coupling of Aryl Bromides and Chlorides

This protocol is optimized for coupling a variety of aryl halides with arylboronic acids at room temperature or slightly elevated temperatures.[10]

Workflow Diagram

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the tri-tert-butylphosphine ligand (0.024 equiv). Note: Using the air-stable salt [HP(t-Bu)₃]BF₄ is a user-friendly alternative.[11]

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane) via syringe. The volume should be sufficient to create a 0.2–0.5 M solution with respect to the aryl halide.

-

Reaction: Stir the mixture vigorously. For many substrates, the reaction proceeds efficiently at room temperature.[10] For more challenging substrates, such as aryl chlorides or sterically hindered partners, heating to 60–100 °C may be required.[2][11]

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2–24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Inactive catalyst; insufficient base; wet solvent/reagents. | Ensure all reagents are dry and the solvent is rigorously degassed. Use a stronger base (e.g., Cs₂CO₃). Increase reaction temperature.[11] |

| Protodeboronation | Presence of water; unstable boronic acid. | Use an anhydrous base (KF is often effective) and solvent.[11] Consider converting the boronic acid to a more stable pinacol boronate ester. |

| Homocoupling | Presence of oxygen; catalyst degradation. | Ensure the reaction is run under a strict inert atmosphere. Use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1). |

| Reaction Stalls | Catalyst inhibition or decomposition. | For heteroaromatic substrates, the nitrogen atom can coordinate to Pd. Using a higher catalyst loading or a different ligand (e.g., a Buchwald-type biarylphosphine) may be necessary.[12] |

References

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

-

Littke, A. F. (2002). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. Available at: [Link]

-

Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

-

Shields, J. D., et al. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. ACS Catalysis. Available at: [Link]

-

WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

-

Zou, G., et al. (2005). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. Angewandte Chemie International Edition. Available at: [Link]

-

J-GLOBAL. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-butylphosphine as a Supporting Ligand. Available at: [Link]

-

Yokoyama, A., et al. (2012). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. Available at: [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

-

So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 3-(tert-butyl)pyridine in Heck Coupling Reactions

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1][2] Central to the success of this palladium-catalyzed transformation is the choice of ligands and bases, which profoundly influence catalyst stability, activity, and selectivity. This document provides an in-depth technical guide on the application of 3-(tert-butyl)pyridine in Heck coupling protocols. We will explore the multifaceted role of this reagent, not merely as a conventional base, but as a sterically influential ligand that can modulate the catalytic cycle. By examining the mechanistic principles and providing detailed, field-tested protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage 3-(tert-butyl)pyridine for optimizing existing transformations and tackling challenging substrates.

Mechanistic Foundations of the Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is paramount to appreciating the influence of additives like 3-(tert-butyl)pyridine.

The generally accepted mechanism proceeds through four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the substrate, forming a square planar Pd(II) complex.

-

Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species. This step dictates the regioselectivity of the reaction.

-

Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide (HX) generated, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[1]

Sources

Application Notes & Protocols: The Strategic Role of 3-(Tert-butyl)pyridine in Modern Pharmaceutical Intermediate Synthesis

Abstract

In the intricate landscape of pharmaceutical synthesis, the choice of a base is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. While inorganic bases are powerful, their poor solubility in organic solvents and high reactivity can be problematic. Common organic amine bases like triethylamine or pyridine, though effective as proton scavengers, can interfere with catalytic processes or lead to unwanted side reactions due to their nucleophilicity. This guide delves into the unique utility of 3-(tert-butyl)pyridine, a sterically hindered, non-nucleophilic organic base, whose specific properties make it an invaluable tool in the synthesis of complex pharmaceutical intermediates. We will explore the chemical principles governing its application, provide detailed protocols for its use in key transformations, and illustrate its strategic advantage in modern drug development workflows.

Introduction: The Principle of Steric Hindrance and "Non-Coordinating" Basicity

Pyridine and its derivatives are fundamental bases in organic synthesis. Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to function as effective proton acceptors (proton sponges) or acid scavengers. However, this same lone pair can also act as a nucleophile or a ligand, leading to undesirable outcomes such as catalyst inhibition or side product formation.

The strategic placement of a bulky alkyl group, such as a tert-butyl group, on the pyridine ring fundamentally alters its reactivity profile. In the case of 3-(tert-butyl)pyridine, the tert-butyl group at the 3-position provides moderate steric shielding around the nitrogen atom. This bulk is substantial enough to disfavor N-alkylation, N-acylation, and, critically, coordination to bulky metal centers in organometallic catalysts. Yet, it is not so prohibitive as to prevent the nitrogen's lone pair from abstracting a proton, which is a much smaller electrophile.

This unique balance of properties makes 3-(tert-butyl)pyridine an exemplary "non-coordinating," non-nucleophilic base. It performs its primary duty as an acid scavenger without interfering with the main reactive species in the flask.

Comparative Analysis of Pyridine Bases

The choice of a pyridine-based scavenger is a nuanced decision based on the interplay between basicity (pKa of the conjugate acid) and steric hindrance. While alkyl groups are electron-donating and should increase basicity, severe steric hindrance can weaken the base by destabilizing the protonated form.[1]

| Base | pKa of Conjugate Acid | Key Characteristics & Rationale for Use |

| Pyridine | ~5.2 | Unhindered, can act as a nucleophile or a ligand. Suitable for simple acid scavenging where catalyst coordination is not a concern. |

| 2,6-Lutidine | ~6.7 | Moderately hindered at ortho positions. Increased basicity due to methyl groups. Good general-purpose non-nucleophilic base. |

| 3-(Tert-butyl)pyridine | ~5.8 | Moderately hindered at a meta position. Basicity is slightly higher than pyridine. Excellent balance for scavenging acid without coordinating to most catalytic metal centers. |

| 2,6-Di-tert-butylpyridine | ~3.6 | Extremely hindered. Basicity is significantly reduced due to steric strain in the protonated form.[1] Used only when scavenging protons in the presence of highly reactive electrophiles or Lewis acids. |

Diagram: Conceptualizing Steric Hindrance

The following diagram illustrates how the bulky tert-butyl group sterically shields the nitrogen lone pair, preventing interaction with a large metal catalyst while still allowing access for a small proton.

Caption: Steric shielding effect of the tert-butyl group.

Core Applications in Pharmaceutical Intermediate Synthesis

The judicious properties of 3-(tert-butyl)pyridine make it a superior choice in several classes of reactions crucial to the synthesis of active pharmaceutical ingredients (APIs).

Silylation for Hydroxyl Group Protection

The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. This reaction, typically using a silyl chloride (e.g., TBDMSCl, TIPSCl), generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent acid-catalyzed side reactions or deprotection.

Causality: 3-(tert-butyl)pyridine is an ideal base for this transformation. Its non-nucleophilic character prevents it from competing with the alcohol for the silylating agent. Its steric bulk ensures it does not interfere with the formation of often-congested silyl ethers. It efficiently scavenges the generated HCl to form the corresponding pyridinium chloride salt, which often precipitates from non-polar solvents, driving the reaction to completion. This is a common strategy in the synthesis of complex natural products and drug candidates.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful methods for forming C-C, C-N, and C-O bonds and are used extensively in pharmaceutical manufacturing.[3][4] These reactions often require a base to facilitate key steps in the catalytic cycle, such as reductive elimination or regeneration of the active Pd(0) catalyst.

Causality: A common failure mode in these reactions is the inhibition or "poisoning" of the palladium catalyst by coordination of a nitrogen-containing ligand or base. 3-(tert-butyl)pyridine's steric hindrance prevents it from strongly coordinating to the palladium center, leaving the coordination sites open for the substrates and ligands essential to the catalytic cycle.[5] It serves purely as an external base to neutralize acids generated during the reaction, maintaining the optimal pH and ensuring high catalyst turnover.

Acylation and Esterification

The formation of esters and amides via acylation is another fundamental transformation. While stronger bases like 4-(dimethylamino)pyridine (DMAP) are often used catalytically, a stoichiometric, non-nucleophilic base is required to scavenge the acid byproduct when using acyl halides or anhydrides.

Causality: In syntheses involving sensitive or complex molecules, such as the late-stage functionalization of a drug intermediate, a mild and non-interfering base is paramount. 3-(tert-butyl)pyridine serves this role perfectly, neutralizing the generated acid without risking unwanted acylation of the base itself or promoting side reactions that more aggressive bases might induce.[6][7] This is particularly important in the synthesis of complex APIs like Boceprevir or Telaprevir, which involve multiple amide bond formations.[8][9][10]

Experimental Protocols

The following protocols are representative examples designed to be self-validating through the inclusion of monitoring and characterization steps.

Protocol 1: Silylation of a Primary Alcohol (General Procedure)

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) with 3-(tert-butyl)pyridine as the acid scavenger.

Diagram: Silylation Workflow

Caption: Step-by-step workflow for alcohol silylation.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Substrate Alcohol | - | 10.0 | 1.0 |

| TBDMSCl | 150.72 | 12.0 | 1.2 |

| 3-(tert-butyl)pyridine | 135.21 | 15.0 | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Sat. aq. NH₄Cl | - | 25 mL | - |

| Ethyl Acetate (EtOAc) | - | 100 mL | - |

| Brine | - | 25 mL | - |

| Anhydrous Na₂SO₄ | - | ~5 g | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add the substrate alcohol (1.0 eq, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Addition of Base: Add 3-(tert-butyl)pyridine (1.5 eq, 15.0 mmol, ~2.03 mL) to the solution via syringe.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.

-

Addition of Silylating Agent: Add TBDMSCl (1.2 eq, 12.0 mmol, 1.81 g) portion-wise over 5 minutes. A white precipitate (3-tert-butylpyridinium chloride) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:EtOAc). Visualize the spots using a potassium permanganate stain (the starting alcohol will be positive, the silyl ether product will be negative or faint). The reaction is complete upon full consumption of the starting alcohol.

-

Work-up (Quench): Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Wash: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure silyl ether.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling (General Procedure)

This protocol outlines the coupling of an aryl bromide with an arylboronic acid, a key transformation in the synthesis of many biaryl-containing drugs.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 5.0 | 1.0 |

| Arylboronic Acid | - | 6.0 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.15 | 0.03 (3 mol%) |

| 3-(tert-butyl)pyridine | 135.21 | 15.0 | 3.0 |

| Toluene/Water (4:1) | - | 25 mL | - |

| Ethyl Acetate (EtOAc) | - | 75 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | ~5 g | - |

Step-by-Step Methodology

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Addition of Solids: Under a positive pressure of inert gas, add the aryl bromide (1.0 eq, 5.0 mmol), arylboronic acid (1.2 eq, 6.0 mmol), and Pd(PPh₃)₄ (0.03 eq, 0.15 mmol, 173 mg).

-

Addition of Solvents and Base: Add the toluene/water solvent mixture (25 mL) followed by 3-(tert-butyl)pyridine (3.0 eq, 15.0 mmol, ~2.03 mL) via syringe.

-

Heating: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 90 °C in a pre-heated oil bath.

-

Reaction: Stir vigorously at 90 °C for 4-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide.

-

Work-up (Cooling & Dilution): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL).

-

Filtration: Pass the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (25 mL).

-

Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove the base), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

-

Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Conclusion and Future Outlook

3-(tert-butyl)pyridine represents a class of "smart" reagents whose value lies not only in what they do—scavenge protons—but also in what they don't do. By avoiding nucleophilic side reactions and catalyst inhibition, this hindered base enables cleaner, more efficient, and higher-yielding transformations. For researchers and professionals in drug development, mastering the application of such strategically designed reagents is essential for navigating the complexities of modern API synthesis. As synthetic targets become increasingly complex, the demand for highly selective and non-interfering reagents like 3-(tert-butyl)pyridine will only continue to grow, solidifying its place as a crucial component in the synthetic chemist's toolbox.

References

- American Chemical Society. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.

- Brown, H. C., & Kanner, B. (1953). 2,6-Di-t-butylpyridine—An unusual pyridine base. Journal of the American Chemical Society, 75(15), 3865–3865.

- Crich, D., Smith, M., Yao, Q., & Picione, J. (2001). 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions. Synthesis, 2001(02), 323–0326.

-

Ghosh, T., Mukherji, A., & Kancharla, P. K. (2019). Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals. Organic Letters, 21(10), 3490–3495. Available from: [Link]

- Hayashi, H., Yasukochi, S., Sakamoto, T., Hatano, M., & Ishihara, K. (2021). Inexpensive Phosphoric Acid as an Effective Catalyst for the Acylation of Alcohols with Acid Anhydrides: Active Species Are Diacylated Mixed Anhydrides. The Journal of Organic Chemistry, 86(7), 5197–5212.

- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(N,N-Dimethylamino)pyridine (DMAP) as a Highly Effective Catalyst for the Acylation of Alcohols with an Acid Anhydride under Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.

- Various Authors. (n.d.). Process for preparation of boceprevir and intermediates thereof. Google Patents.

- Various Authors. (n.d.). Process for the preparation of telaprevir and intermediates thereof. Google Patents.

-

Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]

- 7. Ester synthesis by acylation [organic-chemistry.org]

- 8. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 9. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

- 10. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

The Strategic Role of 3-(tert-butyl)pyridine in Agrochemical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Sterically Hindered Pyridine

In the intricate landscape of modern agrochemical synthesis, the selection of reagents and catalysts is paramount to achieving high yields, selectivity, and process efficiency. Among the vast arsenal of organic bases, 3-(tert-butyl)pyridine emerges as a uniquely valuable tool, primarily owing to its distinct combination of moderate basicity and significant steric hindrance. The bulky tert-butyl group at the 3-position sterically shields the nitrogen atom, rendering it a poor nucleophile while preserving its capacity to act as a proton scavenger. This characteristic is particularly advantageous in reactions where sensitive functional groups are present, or where undesirable side reactions catalyzed by more nucleophilic bases are a concern. This guide provides an in-depth exploration of the applications of 3-(tert-butyl)pyridine in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.

Core Physicochemical Properties and Rationale for Use

The efficacy of 3-(tert-butyl)pyridine in specific synthetic contexts is rooted in its fundamental physicochemical properties.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| pKa of Conjugate Acid | ~5.8 | Sufficiently basic to neutralize strong acids generated in situ, but not so basic as to cause unwanted deprotonation of sensitive substrates. |

| Steric Hindrance | High | The tert-butyl group physically obstructs the nitrogen's lone pair, minimizing its nucleophilicity and preventing it from participating in undesired substitution or addition reactions. |

| Solubility | Soluble in common organic solvents | Facilitates its use in a wide range of reaction media. |

The primary rationale for employing 3-(tert-butyl)pyridine is to perform the role of an acid scavenger or a non-nucleophilic base in reactions that are sensitive to the nucleophilic character of common amine bases like triethylamine or pyridine.

Figure 1: Logical workflow for selecting a non-nucleophilic base like 3-(tert-butyl)pyridine to avoid side reactions.

Application I: Synthesis of Herbicidal Pyridine-3-Sulfonamides

Background and Mechanistic Rationale:

Pyridine-3-sulfonamides are a class of compounds that have been explored for their herbicidal activity. The synthesis of these molecules typically involves the reaction of a pyridine-3-sulfonyl chloride with a primary or secondary amine. This reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent protonation of the amine nucleophile.

While a simple base like pyridine or triethylamine can be used, their nucleophilic nature can lead to the formation of an undesired sulfonyl-ammonium adduct, which can be stable and reduce the overall yield. The use of a sterically hindered, non-nucleophilic base like 3-(tert-butyl)pyridine mitigates this issue. The bulky tert-butyl group prevents the nitrogen atom of the base from attacking the electrophilic sulfur atom of the sulfonyl chloride, allowing it to function solely as a proton scavenger.

Figure 2: Reaction pathway for sulfonamide formation, highlighting the role of 3-(tert-butyl)pyridine.

Detailed Protocol: Synthesis of a Model Pyridine-3-Sulfonamide Herbicide Precursor

This protocol describes the synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)pyridine-3-sulfonamide, a representative structure of a sulfonylurea herbicide, using pyridine-3-sulfonyl chloride and a pyrimidinamine derivative.

Materials:

-

Pyridine-3-sulfonyl chloride (1.0 eq)

-

2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

-

3-(tert-butyl)pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the amine is fully dissolved.

-

Addition of Base: Add 3-(tert-butyl)pyridine (1.2 eq) to the solution via syringe. Stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)pyridine-3-sulfonamide.

Self-Validation and Expected Outcome:

The absence of significant byproducts arising from the reaction of the base with the sulfonyl chloride, which can be confirmed by LC-MS or NMR analysis of the crude product, validates the choice of 3-(tert-butyl)pyridine. The expected outcome is a high yield of the desired sulfonamide product with simplified purification.

Application II: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Background and Mechanistic Rationale:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of C-C bonds and are extensively used in the synthesis of complex agrochemicals. The choice of ligand is critical for the stability and catalytic activity of the palladium catalyst. Pyridine-based ligands, including derivatives of 3-(tert-butyl)pyridine, can be employed to modulate the electronic and steric properties of the catalytic complex.

The tert-butyl group can influence the ligand's properties in several ways:

-

Enhanced Solubility: The lipophilic tert-butyl group can increase the solubility of the catalytic complex in organic solvents.

-